molecular formula C12H16N2O5 B2802819 4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid CAS No. 2248385-79-5

4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid

Cat. No. B2802819
CAS RN: 2248385-79-5
M. Wt: 268.269
InChI Key: XHICTTRQOJLAJL-UHFFFAOYSA-N
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Description

4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid is an organic compound that has been widely studied in the field of biochemistry and pharmacology. This compound is also known as ACP and belongs to the family of pyrrole-2-carboxylic acids.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the synthesis of bacterial and fungal cell walls. It is also thought to inhibit the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid is its broad-spectrum activity against several bacterial and fungal strains. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Investigation of the potential use of this compound as a therapeutic agent for bacterial and fungal infections.
3. Development of new derivatives of this compound with improved biological activity and reduced toxicity.
4. Studies to determine the potential use of this compound in the treatment of inflammatory and pain-related disorders.
Conclusion:
In conclusion, 4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid is a promising compound with several potential applications in the fields of biochemistry and pharmacology. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of pyrrole-2-carboxylic acid with acetic anhydride in the presence of a catalyst. This reaction yields 4-Acetyl-1H-pyrrole-2-carboxylic acid, which is then reacted with isobutyl chloroformate to form the final product.

Scientific Research Applications

4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential use in the field of pharmacology. This compound has been found to possess several biological activities, including antibacterial, antifungal, and antiviral activities. It has also been shown to exhibit anti-inflammatory and analgesic properties.

properties

IUPAC Name

4-acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-6(15)7-5-8(10(16)17)13-9(7)14-11(18)19-12(2,3)4/h5,13H,1-4H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHICTTRQOJLAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-5-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid

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